molecular formula C17H18ClN3O3 B6714956 N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide

Cat. No.: B6714956
M. Wt: 347.8 g/mol
InChI Key: XIADETUGKKCNOJ-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a chloro-substituted aniline, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-5-6-15(14(18)8-11)21-16(22)10-20-17(23)12(2)24-13-4-3-7-19-9-13/h3-9,12H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADETUGKKCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C(C)OC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide typically involves multiple steps, starting with the preparation of 2-chloro-4-methylaniline. This intermediate can be synthesized through the nitration of toluene followed by reduction and chlorination . The subsequent steps involve the formation of the amide bond and the attachment of the pyridine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-pyridin-3-yloxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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